3-(furan-2-yl)-1,2,4-thiadiazol-5-amine
Description
Structure
3D Structure
Properties
CAS No. |
138588-30-4 |
|---|---|
Molecular Formula |
C6H5N3OS |
Molecular Weight |
167.19 g/mol |
IUPAC Name |
3-(furan-2-yl)-1,2,4-thiadiazol-5-amine |
InChI |
InChI=1S/C6H5N3OS/c7-6-8-5(9-11-6)4-2-1-3-10-4/h1-3H,(H2,7,8,9) |
InChI Key |
PTMHTJZFLJCDHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=NSC(=N2)N |
Purity |
95 |
Origin of Product |
United States |
Theoretical and Computational Investigations of 3 Furan 2 Yl 1,2,4 Thiadiazol 5 Amine
Quantitative Structure-Activity Relationship (QSAR) and Ligand-Based Design
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the structural or physicochemical properties of a series of compounds with their biological activities. In the context of drug design, QSAR helps in predicting the activity of new, unsynthesized molecules and in optimizing lead compounds. For a molecule like 3-(furan-2-yl)-1,2,4-thiadiazol-5-amine, a QSAR study would typically involve a series of derivatives where either the furan (B31954) or the amine part of the molecule is systematically modified.
Ligand-based design, which often utilizes QSAR, focuses on a set of molecules known to interact with a target, even if the target's 3D structure is unknown. The design of new molecules is guided by the shared features, or pharmacophore, of the known active compounds.
Hypothetical QSAR Study Outline:
Dataset Collection: A series of analogues of this compound would be synthesized and their biological activity (e.g., IC50 values against a specific enzyme or cell line) would be measured. nih.gov
Descriptor Calculation: For each molecule in the series, a wide range of molecular descriptors would be calculated. These can be categorized as:
1D: Molecular weight, atom counts.
2D: Topological indices, molecular connectivity.
3D: van der Waals volume, surface area, dipole moment.
Model Development: Statistical methods such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), or machine learning algorithms would be used to build a mathematical model that links the descriptors to the biological activity.
Model Validation: The predictive power of the QSAR model would be rigorously tested using internal and external validation techniques.
For instance, studies on other 1,2,4-thiadiazole (B1232254) derivatives have successfully used QSAR to elucidate the structural requirements for anticancer activity. nih.gov These studies often reveal that specific substitutions on the heterocyclic rings can significantly influence the compound's potency. For furan-containing compounds, properties like the orientation of the furan ring and its potential for hydrogen bonding are often critical. researchgate.netmdpi.com
Analysis of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis is crucial for understanding the stability of the crystal packing and the nature of the forces holding the molecules together. To perform this analysis, high-quality single-crystal X-ray diffraction data is required.
The Hirshfeld surface of a molecule is generated by partitioning the crystal space into regions where the electron distribution of a sum of spherical atoms for the whole crystal is dominated by a given molecule. By mapping various properties onto this surface, such as dnorm (normalized contact distance), di (distance to the nearest nucleus inside the surface), and de (distance to the nearest nucleus outside the surface), a detailed picture of intermolecular contacts can be obtained.
Key aspects revealed by Hirshfeld surface analysis include:
Visualization of Close Contacts: The dnorm surface uses a red-white-blue color scheme, where red spots indicate close contacts (shorter than van der Waals radii), white areas represent contacts around the van der Waals separation, and blue regions show longer contacts. nih.gov
In related heterocyclic compounds, Hirshfeld analyses have detailed the significance of various weak intermolecular interactions. acs.org For a molecule like this compound, one would expect to observe:
N–H···N Hydrogen Bonds: The amine group (–NH2) can act as a hydrogen bond donor, and the nitrogen atoms in the thiadiazole ring can act as acceptors, potentially forming strong intermolecular links. nih.gov
C–H···N and C–H···O Interactions: The hydrogen atoms on the furan ring can interact with nitrogen atoms of the thiadiazole ring or the oxygen atom of an adjacent furan ring. acs.org
π–π Stacking: The aromatic furan and thiadiazole rings could engage in π–π stacking interactions, which are crucial for the stability of many crystal structures. nih.gov
Table of Expected Intermolecular Contacts and Their Significance:
| Interaction Type | Donor/Acceptor Atoms | Expected Significance in Crystal Packing |
| Hydrogen Bonding | N-H (donor), N/O (acceptor) | High: Likely to be a primary contributor to the supramolecular assembly. |
| π-π Stacking | Furan and Thiadiazole rings | Moderate to High: Important for stabilizing layered or stacked structures. nih.gov |
| C–H···π Interactions | C-H bonds and aromatic rings | Moderate: Contributes to the overall cohesion of the crystal lattice. nih.gov |
| H···H Contacts | Hydrogen atoms | High: Typically constitute a large percentage of the surface area. nih.gov |
| S···N/O Contacts | Sulfur and Nitrogen/Oxygen | Possible: Chalcogen bonds could play a role in the molecular arrangement. acs.org |
This type of detailed analysis provides fundamental insights into the solid-state properties of the material and can be correlated with its physicochemical properties, such as solubility and melting point.
Mechanistic Biological Interactions and Structure Activity Relationship Sar of 3 Furan 2 Yl 1,2,4 Thiadiazol 5 Amine Derivatives
Enzyme Inhibition Mechanisms and Specific Target Interactions
Derivatives of the 3-(furan-2-yl)-1,2,4-thiadiazole scaffold have demonstrated inhibitory activity against a range of enzymes implicated in various diseases. The nature and potency of this inhibition are often dictated by the specific substitutions on the core structure, which influence the binding affinity and interaction with the enzyme's active site.
Urease, a nickel-containing enzyme, is a significant virulence factor for several pathogenic microorganisms. nih.gov Its inhibition is a key strategy against urease-positive bacteria. nih.gov Studies on thiadiazole derivatives have revealed their potential as effective urease inhibitors. For instance, a study on nih.govresearchgate.netresearchgate.nettriazolo[3,4-b] nih.govresearchgate.netnih.govthiadiazole derivatives, which share a similar heterocyclic core, demonstrated potent urease inhibition. nih.gov The most active compound in this series exhibited competitive inhibition, suggesting it competes with the substrate for binding to the active site. nih.gov Molecular dynamics simulations further indicated that the inhibitor occupies the active site, interacting with the bi-nickel complex crucial for the enzyme's catalytic activity. nih.gov Specifically, the thiadiazole ring has been identified as a key feature for effective interaction with the urease binding site. nih.gov One study highlighted a 5-nitrofuran-2-yl-thiadiazole derivative that showed a tenfold increase in inhibitory potency against urease compared to the standard, thiourea (B124793), with a non-competitive mode of inhibition. nih.gov
Table 1: Urease Inhibition by Thiadiazole Derivatives
| Compound Type | Inhibition Type | Key Interactions | Reference |
|---|---|---|---|
| nih.govresearchgate.netresearchgate.nettriazolo[3,4-b] nih.govresearchgate.netnih.govthiadiazole derivatives | Competitive | Interaction with the bi-nickel complex in the active site. | nih.gov |
| 5-nitrofuran-2-yl-thiadiazole derivative | Non-competitive | Significantly higher potency than thiourea. | nih.gov |
Alpha-glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition can help manage blood glucose levels. nih.gov Several 1,3,4-thiadiazole (B1197879) derivatives have been investigated as α-glucosidase inhibitors. nih.govacs.org A study on 2,5-disubstituted furan (B31954) derivatives containing a 1,3,4-thiadiazole moiety identified a potent α-glucosidase inhibitor. nih.gov Kinetic studies revealed this compound to be a competitive inhibitor, with molecular docking simulations showing key interactions such as hydrogen bonds and π-π stacking within the enzyme's active site. nih.gov Another series of 1,3,4-thiadiazole derivatives also demonstrated significant inhibitory activity against α-glucosidase, with some compounds being more potent than the standard drug acarbose. nih.govacs.org
Similarly, β-glucuronidase is another enzyme target. A 2,5-disubstituted furan derivative with a 1,3,4-thiadiazole component was found to be a potent uncompetitive inhibitor of E. coli β-glucuronidase. nih.gov Docking studies suggested that the furan ring of this inhibitor plays a crucial role in obstructing the active domain of the enzyme. nih.gov
Table 2: Inhibition of α-Glucosidase and β-Glucuronidase by Furan-Thiadiazole Derivatives
| Enzyme | Compound Type | Inhibition Type | Key Findings | Reference |
|---|---|---|---|---|
| α-Glucosidase | 2,5-disubstituted furan derivatives with 1,3,4-thiadiazole | Competitive | Hydrogen bonding and π-π stacking interactions. | nih.gov |
| E. coli β-Glucuronidase | 2,5-disubstituted furan derivatives with 1,3,4-thiadiazole | Uncompetitive | Furan ring obstructs the active domain. | nih.gov |
Cyclooxygenase (COX) enzymes are central to the inflammatory process, and their inhibition is a major strategy for anti-inflammatory drugs. nih.gov Thiadiazole derivatives have been explored as selective COX-2 inhibitors, which is desirable to minimize the gastrointestinal side effects associated with non-selective COX inhibitors. researchgate.netnih.gov Molecular docking studies of certain thiadiazole derivatives have revealed that they can fit into the COX-2 active site similarly to known selective inhibitors. researchgate.net These interactions often involve hydrogen bonds with key amino acid residues like Ser530 and Arg120. nih.gov The design of these compounds often involves merging pharmacophores known to exhibit anti-inflammatory activities into a single molecular framework. nih.gov
DNA gyrase and topoisomerase IV are essential bacterial enzymes that regulate DNA topology, making them attractive targets for antibacterial agents. brc.hu Furan- and thiadiazole-containing compounds have shown promise as inhibitors of these enzymes. nih.govnih.gov For instance, certain benzofuran–pyrazole-based compounds have demonstrated potent inhibition of E. coli DNA gyrase B. nih.gov Molecular docking studies of novel thiazole (B1198619) derivatives containing imidazole (B134444) and furan scaffolds have shown good binding energy to the DNA gyrase B crystal structure, interacting with key amino acids in a manner similar to known inhibitors. nih.gov Similarly, some 3,6-disubstituted 1,2,4-triazolo[3,4-b]thiadiazoles have been identified as topoisomerase II alpha inhibitors, blocking the relaxation of supercoiled DNA. nih.gov
Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a crucial role in the stability and function of many oncoproteins, making it a target for cancer therapy. mdpi.com Thiadiazole-containing compounds have been investigated as Hsp90 inhibitors. mdpi.comresearchgate.netnih.gov Some coumarin-thiadiazole hybrids have been shown to interact with the C-terminal of Hsp90, regulating the stability of its client proteins and inducing apoptosis. mdpi.com Other studies on 4,5-substituted-1,2,3-thiadiazoles have identified potent inhibitors that bind to the N-terminal domain of Hsp90. researchgate.netnih.gov
Enoyl-acyl carrier protein (ACP) reductase is a key enzyme in the bacterial fatty acid synthesis (FAS-II) pathway and is a validated target for antibacterial drugs. nih.gov A series of 5-phenylsubstituted 1,3,4-thiadiazoles linked to a furan moiety have been designed as enoyl-ACP reductase inhibitors. researchgate.net Molecular docking studies indicated that these compounds exhibit significant hydrogen bonding and electrostatic interactions with key residues like Tyr158 and Met103 in the active site of the enzyme. researchgate.net
Molecular Basis of Antimicrobial Actions
The antimicrobial activity of 3-(furan-2-yl)-1,2,4-thiadiazol-5-amine derivatives stems from their ability to interfere with essential cellular processes in microorganisms. The presence of the furan and thiadiazole rings is often crucial for this activity.
Studies on various derivatives have shown a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as fungi. zsmu.edu.uanih.goverciyes.edu.tr The specific substitutions on the thiadiazole ring can significantly influence the antimicrobial potency. For example, the introduction of halogenated or oxygenated substituents on a phenyl ring attached to the thiadiazole core has been shown to enhance antibacterial and antifungal activities, respectively. nih.gov
Specific Interactions with Bacterial Targets
Derivatives of the this compound scaffold have been shown to exert their antibacterial effects through various mechanisms, often involving specific enzyme inhibition or the generation of reactive species.
A significant body of research points to the MurB enzyme, an essential component in the bacterial peptidoglycan synthesis pathway, as a key target. nih.gov This enzyme is responsible for the reduction of UDP-N-acetylglucosamine enolpyruvate to UDP-N-acetylmuramic acid, a vital precursor for the bacterial cell wall. nih.gov Certain thiadiazole derivatives that incorporate a 4-thiazolidinone (B1220212) moiety are thought to mimic the diphosphate (B83284) portion of the enzyme's natural substrate, leading to competitive inhibition. nih.govresearchgate.net The antibacterial action is further enhanced in derivatives containing a 5-nitrofuran group. This group can be reduced by bacterial nitroreductase enzymes, a process that generates cytotoxic nitro radical anions and other reactive intermediates that can interfere with multiple critical bacterial pathways. nih.govresearchgate.net
Another identified bacterial target is the 5-(hydroxyethyl)-methylthiazole kinase (ThiM). rsc.org This enzyme plays a crucial role in the thiamine (B1217682) salvage pathway in bacteria like Klebsiella pneumoniae, which is essential for carbohydrate and amino acid metabolism. rsc.org Since ThiM is absent in humans, it represents an attractive target for selective antibacterial agents. rsc.org Molecular docking studies suggest that 1,3,4-thiadiazole derivatives can bind to this kinase, inhibiting its function and disrupting bacterial metabolism. rsc.org
Furthermore, some thiazole derivatives that also contain a furan scaffold have been found to target DNA gyrase B, an enzyme critical for DNA replication and repair in bacteria. nih.gov
Table 1: Bacterial Targets of Thiadiazole Derivatives
| Target Enzyme | Derivative Class | Proposed Interaction Mechanism | References |
|---|---|---|---|
| MurB | 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-ones | The 4-thiazolidinone moiety mimics the substrate's diphosphate group; the 5-nitrofuran is reduced to form reactive cytotoxic species. | nih.govresearchgate.net |
| 5-(hydroxyethyl)-methylthiazole kinase (ThiM) | 1,3,4-Thiadiazole derivatives | Inhibition of the kinase, disrupting bacterial thiamine and salvage pathways essential for metabolism. | rsc.org |
| DNA Gyrase B | Thiazole derivatives with a furan scaffold | Interaction with the crystal structure of DNA gyrase B, inhibiting bacterial DNA replication. | nih.gov |
Antifungal Mechanisms and Target Identification
The antifungal activity of thiadiazole derivatives appears to be primarily directed at the fungal cell wall, a structure essential for maintaining cell integrity and shape.
Structure-activity relationship studies have shown that the nature of substituents on the core structure is critical. For instance, in the 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine series, the presence of oxygenated substituents on the phenyl ring is correlated with enhanced antifungal activity. nih.gov
Table 2: Antifungal Mechanisms of Thiadiazole Derivatives
| Derivative Class | Primary Target | Mechanism of Action | References |
|---|---|---|---|
| 5-substituted 4-(1,3,4-thiadiazol-2-yl)benzene-1,3-diols | Fungal Cell Wall | Disruption of cell wall biogenesis, altered chitin (B13524) and β(1→3) glucan distribution, weakened glucan-glucan interactions. | nih.gov |
| 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amines | Not specified | Oxygenated substituents on the phenyl ring enhance antifungal efficacy. | nih.gov |
Antiviral Properties and Putative Mechanisms
Certain 1,3,4-thiadiazole derivatives have shown potential as antiviral agents, with putative mechanisms targeting viral replication processes. Research in this area has identified structural features that influence activity against specific viruses like Hepatitis B (HBV) and HIV.
For activity against HBV, specific substitutions on the thiadiazole ring are crucial. It has been observed that the replacement of a sulfide (B99878) group with a sulfinyl group, along with the substitution of a methyl group at the 5th position of the thiadiazole ring, leads to an increased inhibition of HBV DNA. mdpi.com This suggests that the mechanism may involve direct or indirect interference with the viral polymerase or other components of the replication complex.
In the context of HIV, a novel chiral 1,3,4-thiadiazole-based bis-arylsulfonamide has been identified as a significant inhibitor of HIV-1 replication. mdpi.com The specific molecular target for this class of compounds is still under investigation, but its potent activity suggests it could be a valuable lead for the development of new anti-HIV therapies. mdpi.com
Table 3: Putative Antiviral Mechanisms of Thiadiazole Derivatives
| Virus Target | Derivative Class | Putative Mechanism/Key Structural Feature | References |
|---|---|---|---|
| Hepatitis B Virus (HBV) | 1,3,4-Thiadiazole derivatives | Inhibition of HBV DNA; activity enhanced by a sulfinyl group and a methyl group at position 5. | mdpi.com |
| HIV-1 | Chiral 1,3,4-thiadiazole based bis-arylsulfonamides | Significant inhibition of HIV-1 replication. | mdpi.com |
Mechanistic Insights into Antileishmanial Activity
The antileishmanial activity of this compound derivatives is multifaceted, involving both direct action on the parasite and modulation of the host's immune response.
One proposed mechanism for 5-substituted-1,3,4-thiadiazole derivatives is centered on their electronic properties. Quantitative structure-activity relationship (QSAR) studies have indicated that the LUMO (Lowest Unoccupied Molecular Orbital) energy has a significant impact on leishmanicidal activity, suggesting that the compounds may act through an electron transfer reaction. nih.gov For derivatives containing a nitro group, such as 5-(5-nitrofuran-2-yl) compounds, a probable mechanism involves the reduction of the nitro (-NO₂) substituent to a nitroso (-NO) group, which is a reactive species toxic to the parasite. nih.gov
Another key mechanism involves the modulation of the host's immune cells. Mesoionic 1,3,4-thiadiazolium-2-aminide derivatives have been shown to significantly increase the production of nitric oxide (NO) in macrophages infected with Leishmania. nih.gov Nitric oxide is a potent microbicidal agent produced by macrophages to kill intracellular pathogens. By stimulating this host defense mechanism, these compounds help the host to eliminate the parasites from infected cells and control the spread of the infection. nih.gov
Ultrastructural analysis of Leishmania promastigotes treated with related heterocyclic compounds, such as 1,2,3-triazoles, reveals severe morphological damage. This includes the formation of lipid bodies, discontinuity of the nuclear membrane, and swelling of the kinetoplast with damage to the mitochondrial cristae, ultimately leading to parasite death. mdpi.com While not directly on thiadiazoles, this suggests a potential mechanism of direct parasiticidal action.
Comprehensive Structure-Activity Relationship (SAR) Studies
The biological activity of this compound derivatives is profoundly influenced by their structural features. SAR studies have elucidated the roles of the furan moiety and substitutions on the thiadiazole ring in determining the potency, selectivity, and mechanism of action.
Role of Furan Moiety in Binding Affinity and Selectivity
The furan ring is a crucial pharmacophore in many biologically active derivatives. utripoli.edu.lyresearchgate.net Its role is particularly prominent in antibacterial compounds where it is often present as a 5-nitrofuran. nih.gov This specific moiety is a substrate for bacterial nitroreductase enzymes, which reduce it to generate cytotoxic radicals, forming the basis of its selective toxicity against bacteria. nih.govresearchgate.net
Beyond its role in bioreductive activation, the furan ring is an integral part of the molecular structure that contributes to binding at various biological targets. For example, a series of N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide derivatives were developed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy. nih.gov In these molecules, the furan-2-carboxamide portion is essential for establishing the necessary interactions within the receptor's binding pocket. nih.gov This demonstrates that the furan moiety is not just a passive structural element but actively participates in the molecular recognition and binding processes that underpin the compound's biological effect.
Impact of Substitutions on the Thiadiazole Ring on Mechanistic Activity
Substitutions on the thiadiazole ring and its exocyclic amine group have a dramatic impact on biological activity and target selectivity. Even the isomeric form of the thiadiazole ring (e.g., 1,2,4- vs. 1,3,4-) can lead to significant differences in potency.
For antileishmanial activity, substitutions at the C-2 position of the 1,3,4-thiadiazole ring are critical for potency. mui.ac.ir Studies have shown that linear substituents at this position tend to increase activity against Leishmania promastigotes, whereas bulky cyclic groups can decrease activity, likely due to steric hindrance. mui.ac.ir In one series of 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amines, attaching an N-[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl] moiety to the C-2 amine resulted in potent compounds, with a 4-methylbenzyl substitution being the most active. nih.govtbzmed.ac.ir
In the context of adenosine (B11128) A3 receptor antagonists, the thiadiazole scaffold itself proved superior to a thiazole ring. nih.gov An N-acetyl substitution on the 5-amino group of a 3-phenyl-1,2,4-thiadiazole (B3053043) derivative increased binding affinity significantly. nih.gov Furthermore, the regiochemistry was found to be paramount; the 3-(4-methoxyphenyl)- nih.govnih.govnih.govthiadiazol-5-yl acetamide (B32628) isomer was a subnanomolar inhibitor, whereas its 2-(4-methoxyphenyl)- nih.govnih.govnih.govthiadiazol-5-yl acetamide regioisomer was thousands of times less potent. nih.gov
The nature of substituents on a phenyl ring attached to the thiadiazole core can also switch the type of antimicrobial activity. For 2-amino-5-phenyl-1,3,4-thiadiazole derivatives, halogen substitutions on the phenyl ring enhance antibacterial activity, while oxygen-containing substituents on the same ring confer antifungal properties. nih.gov
Table 4: Summary of Structure-Activity Relationships (SAR) for Thiadiazole Derivatives
| Activity | Core Structure | Key Substitutions and Their Impact | References |
|---|---|---|---|
| Antileishmanial | 5-aryl-1,3,4-thiadiazol-2-amine | Linear substituents at C-2 increase activity; bulky groups decrease it. A 4-methylbenzyl group on the C-2 amine enhances potency. | mui.ac.irnih.govtbzmed.ac.ir |
| Antibacterial | 2-amino-5-phenyl-1,3,4-thiadiazole | Halogen substitutions on the C-5 phenyl ring improve activity. | nih.gov |
| Antifungal | 2-amino-5-phenyl-1,3,4-thiadiazole | Oxygenated substituents on the C-5 phenyl ring confer activity. | nih.gov |
| Antiviral (HBV) | 1,3,4-Thiadiazole | A methyl group at C-5 and a sulfinyl group (vs. sulfide) increase inhibitory activity. | mdpi.com |
| Adenosine A3 Antagonism | 3-phenyl-1,2,4-thiadiazol-5-amine | N-acetyl substitution on the amino group increases affinity. The 1,2,4-thiadiazole (B1232254) isomer is superior to the 1,3,4-isomer. | nih.gov |
Influence of Amine Group Modifications on Interactions
The modification of the 5-amine group on the 3-(furan-2-yl)-1,2,4-thiadiazole scaffold plays a pivotal role in modulating the biological activity of these derivatives. Structure-activity relationship (SAR) studies have demonstrated that the nature of the substituent on the amine functionality can significantly influence the compound's potency and selectivity towards various biological targets.
Research on analogous 2-amino-1,3,4-thiadiazole (B1665364) structures has consistently highlighted the importance of the free amine group for antimicrobial activity. In many instances, the unsubstituted amine confers the maximum biological effect. Substitution on this nitrogen atom often leads to a decrease in activity, with the degree of reduction being dependent on the nature of the substituent. For example, in a series of 2-amino-5-(5'-nitro-2'-furyl)-1,3,4-thiadiazole derivatives, the antibacterial activity was observed to decrease in the order of methyl, ethyl, and then phenyl substitution, indicating that even small alkyl groups can be detrimental to activity compared to the free amine. nih.gov
While direct studies on this compound are limited, valuable insights can be drawn from closely related compounds such as N-substituted 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amines, which have been evaluated for their antileishmanial activity. tandfonline.com These studies provide a strong basis for understanding how modifications to the amine group can impact biological interactions.
In one such study, various acyclic amines were introduced at the 2-amino position of the 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazole core. The findings revealed that the nature of the N-substituent significantly influenced the antileishmanial potency. For instance, the introduction of small, unsaturated alkyl groups like allyl and propargyl at the amine position resulted in compounds with notable activity. tandfonline.com This suggests that the size, shape, and electronic properties of the substituent are critical determinants of biological efficacy.
The table below summarizes the antileishmanial activity of various N-substituted 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amine derivatives, offering a valuable reference for the potential impact of similar modifications on the 3-(furan-2-yl)-1,2,4-thiadiazole scaffold. tandfonline.com
| Compound | Amine Modification (R) | Biological Activity (IC50, µM) |
| N-Allyl-5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amine | Allyl | Data not available in snippet |
| N-((Furan-2-yl)methyl)-5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amine | (Furan-2-yl)methyl | Data not available in snippet |
| N-(3-(Dibutylamino)propyl)-5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amine | 3-(Dibutylamino)propyl | Data not available in snippet |
| 5-(5-Nitrofuran-2-yl)-N-(prop-2-ynyl)-1,3,4-thiadiazol-2-amine | Prop-2-ynyl | Data not available in snippet |
Advanced Analog Design and Molecular Hybridization Strategies Based on 3 Furan 2 Yl 1,2,4 Thiadiazol 5 Amine
Design and Synthesis of Hybrid Molecules with Complementary Heterocyclic Scaffolds (e.g., triazole, thiazole (B1198619), oxadiazole)
Molecular hybridization, a strategy that combines two or more pharmacophores into a single molecule, is a powerful tool for developing new drugs with potentially improved efficacy and reduced side effects. The 3-(furan-2-yl)-1,2,4-thiadiazol-5-amine scaffold is an excellent candidate for this approach, and researchers have successfully integrated it with other biologically important heterocyclic rings such as triazoles, thiazoles, and oxadiazoles.
The synthesis of these hybrid molecules often involves multi-step reaction sequences. For instance, the amine group on the 1,2,4-thiadiazole (B1232254) ring can serve as a handle for introducing other heterocyclic moieties. One common approach involves the reaction of the amine with various electrophilic reagents to form an intermediate that can then be cyclized to generate the desired hybrid molecule.
For example, the synthesis of a 1,2,4-triazole (B32235) hybrid could start with the acylation of the 5-amino group of the parent compound, followed by reaction with a hydrazine (B178648) derivative and subsequent cyclization. nih.gov Similarly, thiazole-containing hybrids can be prepared by reacting the amino group with a reagent containing a thiazole precursor, such as an α-haloketone, followed by ring closure. mdpi.com The synthesis of oxadiazole hybrids often involves the conversion of the amine to a hydrazide, which is then cyclized with a suitable one-carbon donor. nih.govmdpi.com
The rationale behind creating these hybrid molecules lies in the potential for synergistic effects between the different heterocyclic components. Triazoles, for example, are known for their broad spectrum of biological activities, including antifungal, antiviral, and anticancer properties. nih.gov Thiazoles are also privileged structures in medicinal chemistry, found in numerous approved drugs with diverse therapeutic applications. mdpi.com Oxadiazoles, as bioisosteres of amides and esters, can improve the pharmacokinetic properties of a molecule. mdpi.com By combining the 3-(furan-2-yl)-1,2,4-thiadiazole core with these other heterocycles, it is possible to create novel chemotypes with unique biological profiles.
Table 1: Examples of Synthesized Hybrid Molecules
| Hybrid Scaffold | Synthetic Precursor | Key Reaction Type | Potential Biological Activity |
| 1,2,4-Triazole | Acylated this compound | Cyclization with hydrazine | Anticancer, Antimicrobial nih.gov |
| Thiazole | α-haloketone and this compound | Hantzsch thiazole synthesis | Antibacterial, Anti-inflammatory mdpi.com |
| 1,3,4-Oxadiazole | 3-(furan-2-yl)-1,2,4-thiadiazole-5-carbohydrazide | Cyclization with a one-carbon donor | Anticancer, Antitubercular nih.govnih.gov |
Bioisosteric Replacements and Their Influence on Mechanistic Profiles
Bioisosterism, the replacement of a functional group with another that has similar physical and chemical properties, is a widely used strategy in drug design to modulate the potency, selectivity, and pharmacokinetic properties of a lead compound. nih.govcambridgemedchemconsulting.com In the context of this compound, bioisosteric replacements can be applied to various parts of the molecule, including the furan (B31954) ring, the thiadiazole core, and the amine substituent.
For instance, the furan ring can be replaced with other five-membered heterocycles like thiophene (B33073) or pyrrole, or even with a phenyl ring. These changes can influence the molecule's electronic properties, lipophilicity, and ability to form hydrogen bonds, which in turn can affect its interaction with biological targets. The sulfur atom in the thiadiazole ring could be replaced with an oxygen atom to yield the corresponding 1,2,4-oxadiazole, or with a nitrogen atom to give a triazole. mdpi.com Such modifications can significantly alter the metabolic stability and target-binding affinity of the compound.
The amine group at the 5-position of the thiadiazole ring is another key site for bioisosteric modification. It can be acylated, alkylated, or incorporated into a larger heterocyclic system. These modifications can impact the molecule's polarity, basicity, and ability to participate in hydrogen bonding, all of which are crucial for its biological activity.
The influence of these bioisosteric replacements on the mechanistic profile of the resulting compounds is a key area of investigation. For example, a subtle change in the structure could switch the compound's mode of action from an enzyme inhibitor to a receptor agonist or antagonist. Detailed structure-activity relationship (SAR) studies are essential to understand how these modifications affect the compound's interaction with its biological target at a molecular level.
Table 2: Potential Bioisosteric Replacements and Their Predicted Effects
| Original Group | Bioisosteric Replacement | Potential Influence on Properties |
| Furan | Thiophene, Phenyl | Altered lipophilicity and electronic distribution cambridgemedchemconsulting.com |
| 1,2,4-Thiadiazole | 1,2,4-Oxadiazole, 1,2,4-Triazole | Modified metabolic stability and hydrogen bonding capacity mdpi.com |
| -NH2 | -OH, -SH, -CH3 | Changes in polarity, pKa, and hydrogen bonding potential |
Scaffold Hopping and Scaffold Merging Approaches for Novel Chemotypes
Scaffold hopping and scaffold merging are innovative drug design strategies that aim to identify novel chemical scaffolds with similar biological activity to a known active compound. Scaffold hopping involves replacing the core structure of a molecule with a topologically different but functionally equivalent scaffold. Scaffold merging, on the other hand, combines the structural features of two or more different scaffolds to create a new hybrid scaffold.
Starting from this compound, scaffold hopping could involve replacing the 1,2,4-thiadiazole ring with other five-membered heterocycles such as 1,3,4-thiadiazole (B1197879), isoxazole, or pyrazole. researchgate.netnih.gov These new scaffolds would retain the furan ring and the amino group (or a derivative thereof) in a similar spatial arrangement, with the goal of maintaining the key interactions with the biological target. Computational methods, such as virtual screening and pharmacophore modeling, are often employed to identify promising new scaffolds.
Scaffold merging can be used to combine the 3-(furan-2-yl)-1,2,4-thiadiazole scaffold with other known pharmacophores. For example, if a particular receptor is known to have two adjacent binding pockets, a new molecule could be designed by merging the 3-(furan-2-yl)-1,2,4-thiadiazole scaffold, which binds to one pocket, with another fragment that binds to the adjacent pocket. This can lead to the development of highly potent and selective ligands.
These approaches are particularly useful for escaping from crowded patent space and for discovering new chemotypes with improved drug-like properties. The resulting novel scaffolds can then be further optimized using traditional medicinal chemistry techniques.
Rational Design for Modulating Specific Biological Interactions and Target Selectivity
Rational drug design aims to create new medications based on a detailed understanding of the biological target's structure and function. For this compound and its analogs, rational design can be used to modulate their interactions with specific biological targets and to improve their selectivity.
If the three-dimensional structure of the target protein is known, molecular docking studies can be performed to predict how different analogs of this compound will bind to the active site. researchgate.net This information can then be used to design new compounds with improved binding affinity and selectivity. For example, if a particular amino acid residue in the active site is found to be crucial for binding, a new analog can be designed to form a specific hydrogen bond or hydrophobic interaction with that residue.
In the absence of a crystal structure, a pharmacophore model can be developed based on a set of known active compounds. This model defines the essential structural features required for biological activity, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. New compounds can then be designed to fit this pharmacophore model.
Furthermore, understanding the metabolic pathways of these compounds is crucial for designing derivatives with improved pharmacokinetic profiles. By identifying the sites of metabolic instability, medicinal chemists can introduce modifications to block metabolism and prolong the compound's duration of action.
Through these rational design approaches, it is possible to fine-tune the biological activity of this compound derivatives, leading to the development of safer and more effective therapeutic agents.
Emerging Research Directions and Future Academic Perspectives
Exploration of Novel Synthetic Methodologies and Catalytic Systems
The synthesis of the 1,2,4-thiadiazole (B1232254) scaffold is a cornerstone of its research. Traditional methods are continually being supplemented by more efficient, sustainable, and selective modern techniques. Future research into the synthesis of 3-(furan-2-yl)-1,2,4-thiadiazol-5-amine will likely focus on adopting and refining these advanced methodologies.
Key areas for exploration include:
Metal-Catalyzed Cross-Coupling and Cyclization: Copper-catalyzed oxidative heterocyclization has proven effective for creating the 3-amino-1,2,4-thiadiazole core from precursors like N¹-acetyl-N³-thioacylguanidine. rsc.org Applying such systems to a furan-containing thioamide or a related precursor could provide a direct and high-yielding route to the target compound.
Enzymatic and Biocatalytic Approaches: The use of enzymes in synthetic chemistry offers high selectivity under mild conditions. Vanadium-dependent haloperoxidases, for example, have been utilized for the intermolecular synthesis of 1,2,4-thiadiazoles through oxidative dimerization of thioamides. acs.org Investigating the potential of these or engineered enzymes to accept furan-2-carbothioamide (B93836) as a substrate could represent a green and highly efficient synthetic pathway.
Flow Chemistry and Process Optimization: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Developing a flow-based synthesis for this compound would be a significant step towards its efficient and reproducible production for further research and potential applications.
Eco-Friendly Catalytic Systems: Research into iodine-catalyzed oxidative dimerization of thioamides and the use of non-toxic, inexpensive catalysts like montmorillonite (B579905) K-10 are gaining traction for thiadiazole synthesis. rsc.org These environmentally friendly methods are prime candidates for adaptation to the synthesis of furan-substituted 1,2,4-thiadiazoles.
| Catalytic System | Precursor Type | Potential Advantage for Synthesis | Citation |
| Copper(II) Catalyst | N-acyl-thioacylguanidines | Facilitates one-pot benzylic oxidation and oxidative heterocyclization. | rsc.org |
| Vanadium Haloperoxidases | Thioamides | Enables biocatalytic bond formation with high chemoselectivity. | acs.org |
| Iodine (I₂) as Catalyst | Thioamides | Environmentally friendly process using O₂ as the terminal oxidant. | rsc.org |
| Montmorillonite K-10 | Various | Non-toxic, low-cost, and environmentally benign heterogeneous catalyst. | rsc.org |
| Phenyliodine(III) bis(trifluoroacetate) (PIFA) | Imidoyl thioureas | Metal-free approach with short reaction times and high yields. | rsc.orgresearchgate.net |
Advanced Computational Approaches for Predictive Modeling and De Novo Design
Computational chemistry is an indispensable tool in modern drug discovery and materials science. For this compound, in silico methods can predict its physicochemical properties, potential biological activities, and guide the design of new derivatives with enhanced functions.
Future computational research perspectives include:
Predictive ADMET Analysis: Before undertaking costly synthesis and biological testing, Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound can be predicted. This allows for early-stage identification of potential liabilities and guides structural modifications to improve its drug-like profile. rsc.org
Molecular Docking and Virtual Screening: By docking this compound against libraries of known protein targets, researchers can generate hypotheses about its mechanism of action. This approach has been successfully used for other furan-thiadiazole derivatives to identify potential targets like VEGFR-2 and enoyl-ACP reductase. rsc.orgresearchgate.netnih.gov
Quantum Mechanics/Molecular Mechanics (QM/MM): For promising protein-ligand interactions identified through docking, QM/MM simulations can provide a more accurate picture of the binding energies and electronic interactions, helping to rationalize binding affinity and selectivity.
De Novo Design: Using the this compound scaffold as a starting point, computational algorithms can design novel derivatives tailored to fit the active site of a specific biological target, accelerating the discovery of more potent and selective molecules.
Interdisciplinary Research Bridging Organic Chemistry with Chemical Biology
The true potential of this compound can be unlocked through collaborative research that spans the synthesis of the molecule and the exploration of its biological functions. The 1,2,4-thiadiazole scaffold is recognized as a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets. researchgate.netresearchgate.net
Future interdisciplinary directions will likely involve:
Systematic Biological Screening: Synthesizing this compound and a focused library of its derivatives for high-throughput screening against various cell lines (e.g., cancer, microbial) and enzyme panels. This is a standard approach used for related thiadiazole compounds to uncover new biological activities. nih.govmdpi.com
Structure-Activity Relationship (SAR) Studies: Once an initial biological activity is identified, a close collaboration between organic chemists and biologists is crucial. Chemists can synthesize specific analogues by modifying the furan (B31954) ring or the amine substituent, while biologists test these new compounds to build a robust SAR. This iterative process is key to optimizing the lead compound for potency and selectivity. rsc.orgnih.gov
Bioisosteric Replacement Studies: The furan ring and the 1,2,4-thiadiazole core are themselves bioisosteres of other common chemical groups. nih.govresearchgate.net Research could explore replacing the furan with other five-membered heterocycles (e.g., thiophene (B33073), pyrrole) or investigating other thiadiazole isomers to understand which structural features are essential for any observed biological activity.
Development of Mechanistic Probes and Chemical Tools for Biological Pathway Elucidation
Beyond therapeutic potential, compounds like this compound can be developed into chemical tools to study complex biological processes. A mechanistic probe is a molecule designed to interact with a specific target (like an enzyme or receptor) in a way that helps researchers understand that target's function or the pathway it belongs to.
Future academic pursuits in this area could focus on:
Affinity-Based Probes: If a specific protein target is identified for this compound, it could be functionalized with a reactive group (for covalent labeling) or a reporter tag (like biotin (B1667282) or a fluorophore). Such probes are invaluable for target identification, validation, and imaging.
Photoaffinity Labeling: Introducing a photo-activatable group onto the scaffold would allow for light-induced covalent cross-linking to its biological target. This is a powerful technique for unequivocally identifying the direct binding partners of a molecule within a complex cellular environment.
Click Chemistry Functionalization: The synthesis of analogues of this compound bearing terminal alkyne or azide (B81097) handles would enable their use in "click" chemistry reactions. researchgate.net This would allow for easy attachment of various tags for pull-down experiments, fluorescence microscopy, and other chemical biology applications.
Identification of Unexplored Biological Targets and Formulation of Mechanistic Hypotheses
A primary goal in the future study of this compound is the discovery of its novel biological targets. Based on research into structurally similar furan-thiadiazole compounds, several mechanistic hypotheses can be formulated to guide these initial investigations. Many related compounds have shown promise as enzyme inhibitors or receptor modulators. rsc.orgnih.govnih.gov
The core hypothesis is that the combination of the furan moiety and the amino-thiadiazole scaffold in this compound makes it a strong candidate to interact with targets known to bind similar structures. The mesoionic character of the thiadiazole ring may enhance its ability to cross cellular membranes and interact with intracellular targets. nih.gov
| Potential Biological Target Class | Specific Examples from Related Compounds | Rationale for Investigating this compound | Citation |
| Kinase Inhibitors | VEGFR-2, EGFR/HER-2 | The 1,3,4-thiadiazole (B1197879) scaffold is a known "hinge-binding" motif. The furan and amine groups offer vectors for modification to achieve selectivity. | rsc.orgnih.govnih.gov |
| Glycoside Hydrolase Inhibitors | α-Glucosidase, E. coli β-Glucuronidase | Furan-containing 1,3,4-thiadiazoles have shown potent inhibitory activity, suggesting the furan ring may play a key role in binding to the active site. | nih.govresearchgate.net |
| Antimicrobial Targets | Enoyl-ACP Reductase (Tuberculosis) | Furan-1,3,4-thiadiazole Schiff bases were designed as inhibitors of this key enzyme in fatty acid synthesis. | researchgate.net |
| Carbonic Anhydrases | hCA I, II, IX, XII | Thiadiazole derivatives bearing sulfonamide groups are classic carbonic anhydrase inhibitors. The core scaffold is a key component. | mdpi.com |
| Monoamine Oxidases | MAO-A, MAO-B | Various heterocyclic compounds, including thiadiazoles, are explored as inhibitors for neurodegenerative disease treatment. | researchgate.net |
This structured approach, beginning with fundamental synthesis and expanding through computational and biological studies, will be critical in uncovering the full scientific potential of this compound and paving the way for its future applications.
Q & A
Q. What are the standard synthetic routes for preparing 3-(furan-2-yl)-1,2,4-thiadiazol-5-amine?
The compound is typically synthesized via cyclocondensation reactions. For example, thiadiazole derivatives are often prepared by reacting hydrazides with thiocyanates under acidic conditions (e.g., concentrated H₂SO₄) followed by cyclization . A related method involves using potassium thiocyanate and isonicotinoyl hydrazide, cyclized with sulfuric acid, to form the thiadiazole core. Subsequent functionalization with furan-2-yl groups can be achieved via nucleophilic substitution or coupling reactions. Reaction conditions such as temperature (80–100°C) and solvent (DMF or ethanol) are critical for optimizing yields .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the furan and thiadiazole ring connectivity. For instance, the amine proton typically appears as a broad singlet near δ 5.5–6.0 ppm .
- Infrared Spectroscopy (IR) : Stretching vibrations for N–H (3200–3400 cm⁻¹) and C–S (650–750 cm⁻¹) bonds validate the functional groups .
- X-ray Crystallography : Resolves the planar geometry of the thiadiazole ring and dihedral angles between the furan substituent and the core structure (e.g., 2.3° deviation in related triazole derivatives) .
Q. What are the primary challenges in purifying this compound?
Due to its polar amine and sulfur-containing groups, column chromatography (silica gel, ethyl acetate/hexane eluent) is commonly used. Recrystallization from ethanol or acetonitrile may improve purity, though solubility limitations (e.g., poor water solubility) require careful solvent selection .
Advanced Research Questions
Q. How can computational methods like DFT elucidate the electronic properties of this compound?
Density Functional Theory (DFT) calculations, such as those using the B3LYP hybrid functional, model the compound’s HOMO-LUMO gaps, charge distribution, and aromaticity. Exact exchange terms in DFT improve accuracy for thermochemical properties (e.g., atomization energies with <3 kcal/mol error) . These studies predict reactivity sites, such as the electron-rich amine group and electrophilic sulfur atoms, guiding functionalization strategies .
Q. How do structural modifications (e.g., substituent variations) impact biological activity?
Evidence from analogous triazole-thiadiazole hybrids shows that alkyl or aryl substituents on the thiadiazole ring modulate lipophilicity and membrane permeability. For example:
- Toxicity : 3-Heptylthio derivatives exhibit higher acute toxicity (LD₅₀ ~250 mg/kg in rats) compared to shorter alkyl chains, likely due to enhanced bioavailability .
- Antimicrobial Activity : Fluorobenzyl substituents (as in 3-[(4-fluorobenzyl)thio]-1H-1,2,4-triazol-5-amine) improve interactions with bacterial targets, reducing MIC values against S. aureus (MIC = 4 µg/mL) .
Q. How can conflicting data in biological assays be resolved?
Contradictions often arise from assay conditions (e.g., solvent effects, cell line variability). Methodological solutions include:
- Dose-Response Curves : Validate activity thresholds across multiple concentrations.
- Structural Confirmation : Ensure purity via HPLC-MS to rule out byproduct interference .
- Comparative Studies : Benchmark against structurally similar compounds (e.g., 5-phenyl-1,2,4-triazol-3-amine derivatives) to isolate substituent-specific effects .
Q. What in silico strategies predict pharmacokinetic properties of this compound?
Tools like SwissADME or PreADMET assess:
- Lipophilicity (LogP) : Experimental LogP for thiadiazole analogs ranges from 1.5–2.5, indicating moderate membrane permeability .
- Metabolic Stability : Cytochrome P450 interactions are modeled using docking simulations (AutoDock Vina), highlighting potential oxidation sites on the furan ring .
Methodological Recommendations
- Synthetic Optimization : Use iodine in KI as a catalyst for cyclization to reduce side products .
- Toxicity Screening : Follow OECD guidelines for acute toxicity testing, including intraperitoneal administration in rodent models and LD₅₀ calculations .
- Data Reproducibility : Archive crystallographic data in the Crystallography Open Database (COD) for peer validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
